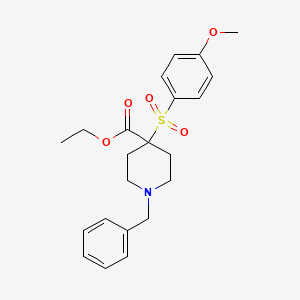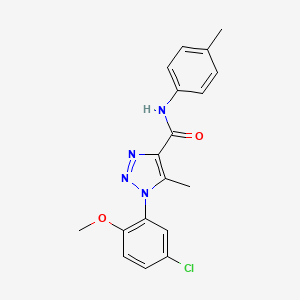
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells.
Wirkmechanismus
TAK-659 works by binding to the active site of BTK and blocking its activity. This leads to the inhibition of downstream signaling pathways that are critical for B cell development and function. TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells and reduces the production of pro-inflammatory cytokines. TAK-659 has also been shown to enhance the activity of immune cells, such as natural killer cells, which can help to eliminate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in lab experiments. It is highly potent and selective for BTK, which makes it an ideal tool for studying B cell signaling pathways. TAK-659 is also available in large quantities, which makes it suitable for high-throughput screening assays. However, TAK-659 has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is the potential use of TAK-659 in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in the treatment of various diseases.
In conclusion, TAK-659 is a promising compound with potential applications in scientific research. Its potent and selective inhibition of BTK makes it an ideal tool for studying B cell signaling pathways, and its biochemical and physiological effects make it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of TAK-659 and its future applications in the field of scientific research.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of a triazole derivative with an amine and a carboxylic acid. The final product is obtained through a series of purification and isolation steps. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of BTK, which is a key regulator of B cell signaling. BTK plays a critical role in the development and function of B cells, and its inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-4-7-14(8-5-11)20-18(24)17-12(2)23(22-21-17)15-10-13(19)6-9-16(15)25-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEGXCVUFPLUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

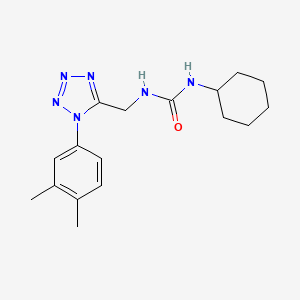
![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
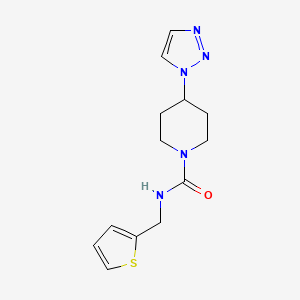
![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)
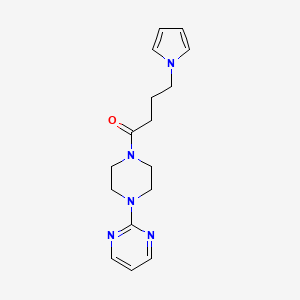
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)
![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)



![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)
